1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine
Overview
Description
1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring with an amine group
Mechanism of Action
Target of Action
It’s known that similar compounds are often involved in the synthesis of active pharmaceutical ingredients (apis), such as naporafenib, a raf inhibitor used in the treatment of raf-driven cancers .
Mode of Action
It’s known that the compound has an amine and a trifluoromethyl group substituted on its pyridine core . These functional groups could potentially interact with its targets, leading to changes in the target’s function or activity.
Biochemical Pathways
It’s known that similar compounds can be used for synthesizing pyridine-based ligands to stabilize hypervalent iodine, which is applied in a wide range of synthetic transformations .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially influence the compound’s pharmacokinetic properties, as fluorinated compounds are often used in drug discovery due to their unique physicochemical properties .
Result of Action
The resulting product is employed in the synthesis of oral checkpoint kinase inhibitor for immunotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Similar structure but lacks the piperidine ring.
2-(Trifluoromethyl)pyridin-4-amine: Similar structure but with different substitution patterns.
Uniqueness
1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine is unique due to the presence of both the trifluoromethyl group and the piperidine ring, which confer distinct chemical and biological properties. This combination allows for enhanced binding interactions and potential therapeutic applications compared to similar compounds.
Properties
IUPAC Name |
1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)8-3-4-16-10(6-8)17-5-1-2-9(15)7-17/h3-4,6,9H,1-2,5,7,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDYNIJLCFVHFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC(=C2)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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